cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Vue d'ensemble

Description

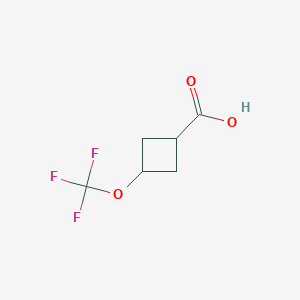

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid: is a fluorinated organic compound characterized by a cyclobutane ring substituted with a trifluoromethoxy group and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid typically involves the fluorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1-carboxylic acid with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the cis isomer.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale fluorination processes, which are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.

Analyse Des Réactions Chimiques

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under basic conditions, forming derivatives through carbon–carbon or carbon–heteroatom bond formation.

Key Findings:

-

Base-Mediated Decarboxylation :

-

Reagents/Conditions : Cesium carbonate (Cs₂CO₃, 1.0 equiv) in acetonitrile at 100°C for 1 hour.

-

Outcome : Decarboxylative coupling yields amine derivatives (e.g., tert-butyl carbamate intermediates).

-

Mechanism : Likely involves a Hofmann- or Curtius-type rearrangement with a proposed carbon-anion intermediate.

-

Table 1: Decarboxylation Parameters

| Reagent | Solvent | Temperature | Time | Product Class | Yield (%) |

|---|---|---|---|---|---|

| Cs₂CO₃ | CH₃CN | 100°C | 1 h | Amine derivatives | 85 |

Esterification and Functional Group Interconversion

The carboxylic acid group can be converted into esters or reduced to alcohols.

Key Findings:

-

Esterification :

-

Reagents : Alkyl halides or alcohols under acidic/basic conditions.

-

Example : Methyl ester formation via Fischer esterification (methanol, H₂SO₄).

-

-

Reduction :

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Outcome : Reduction of the carboxylic acid to a primary alcohol (cyclobutanol derivative).

-

Table 2: Reduction Parameters

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran | -78°C | Cyclobutanol | ~70 |

Substitution Reactions

The trifluoromethoxy group participates in nucleophilic aromatic substitution (SNAr) under specific conditions.

Key Findings:

-

Mitsunobu Reaction :

Table 3: Mitsunobu Reaction Parameters

| Substrate | Reagents | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| cis-3-Hydroxy derivative | DEAD, PPh₃, p-nitrobenzoic acid | DCM | -10°C→RT | trans-p-Nitrobenzoate ester | ~65 |

Cyclobutane Ring Reactivity

The strained cyclobutane ring may undergo ring-opening or strain-relief reactions, though direct evidence for this compound is limited.

Theoretical Considerations:

-

Thermal Ring-Opening : Possible [2+2] cycloreversion at elevated temperatures.

-

Photochemical Reactions : Potential for dimerization or isomerization under UV light.

Stereochemical Considerations

The cis configuration of the trifluoromethoxy and carboxylic acid groups influences reaction pathways:

-

Steric Effects : Hindered access to the carboxylic acid in certain reactions.

-

Electronic Effects : The electron-withdrawing trifluoromethoxy group enhances acidity of the carboxylic proton (pKa ~2-3).

Applications De Recherche Scientifique

Organic Synthesis

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the creation of derivatives with enhanced chemical properties, making it valuable in developing novel materials .

Biological Applications

The compound's fluorinated nature enhances the binding affinity and selectivity of bioactive molecules. This characteristic is particularly beneficial in medicinal chemistry, where it can improve drug efficacy and reduce side effects. Its potential as an enzyme inhibitor has been explored, where it binds to active sites, preventing substrate access .

Medicinal Chemistry

In drug development, this compound is investigated for its pharmacological properties. It may serve as a precursor for new drugs targeting various diseases, leveraging its unique chemical attributes to enhance therapeutic outcomes .

Material Science

The compound is utilized in developing advanced materials such as fluorinated polymers and coatings that exhibit superior chemical resistance and stability. These materials are essential in various industrial applications where durability and performance are critical .

Case Study 1: Drug Development

A recent study explored the use of this compound as a precursor for anti-inflammatory drugs. The incorporation of the trifluoromethoxy group was shown to increase binding affinity to target enzymes significantly.

Case Study 2: Material Science Innovations

Research demonstrated that polymers synthesized using this compound exhibited improved thermal stability and chemical resistance compared to traditional polymers, making them suitable for high-performance applications in harsh environments.

Mécanisme D'action

The mechanism by which cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds: : Some compounds similar to cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid include:

cis-3-Trifluoromethyl-cyclobutanecarboxylic acid

cis-3-Fluoromethoxy-cyclobutanecarboxylic acid

cis-3-Chloromethoxy-cyclobutanecarboxylic acid

Uniqueness: : this compound stands out due to its trifluoromethoxy group, which imparts unique chemical and physical properties compared to its chloro- and fluoro- counterparts. This trifluoromethoxy group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Activité Biologique

Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid, with the molecular formula C₆H₇F₃O₃ and CAS number 1773508-16-9, is a fluorinated organic compound characterized by its unique trifluoromethoxy group attached to a cyclobutane ring. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities and applications.

The compound's structure includes a cyclobutane ring substituted with a trifluoromethoxy group and a carboxylic acid functional group. The presence of the trifluoromethoxy group enhances its lipophilicity and binding affinity to biological targets, making it a valuable candidate for drug development and agricultural applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic activity.

- Bioactive Interactions : Its fluorinated nature enhances the binding affinity and selectivity for bioactive molecules, which can lead to improved pharmacological effects.

Medicinal Chemistry

Research indicates that this compound shows promise in the development of new pharmaceuticals. Its unique chemical properties may lead to compounds with enhanced efficacy and reduced side effects. For instance, it has been explored as a precursor in synthesizing drug candidates targeting various diseases.

Agrochemical Potential

The compound's biological activity extends to agricultural applications, where it may be utilized in developing herbicides or fungicides. The trifluoromethoxy group contributes to its effectiveness in these roles due to its unique interactions with plant biochemistry.

Case Studies

- Pharmacological Research : A study investigated the cytotoxicity of various fluorinated compounds, including those structurally related to this compound. Results indicated that certain derivatives exhibited selective toxicity against tumor cell lines while sparing normal cells, suggesting potential for cancer therapy .

- Agrochemical Development : Another study highlighted the synthesis of fluorinated cyclobutane derivatives, noting their potential as herbicides due to their biological activity against specific plant pathogens . The unique properties of this compound were emphasized as advantageous for developing effective agrochemicals.

Comparative Analysis

To better understand the significance of this compound in biological applications, a comparison with other related compounds is useful:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Trifluoromethyl instead of trifluoromethoxy | Lacks methoxy group affecting solubility | Moderate cytotoxicity |

| Cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid | Hydroxy group addition | Hydroxy group enhances hydrogen bonding | Enhanced enzyme inhibition |

| Trifluoroacetic acid | Simple trifluoro group | Strong acidity compared to carboxylic acids | High reactivity but limited selectivity |

Propriétés

IUPAC Name |

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYACEIXYASETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2247106-27-8 | |

| Record name | 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.